Pteleatinium
Description
Pteleatinium is a quaternary alkaloid first isolated from Ptelea trifoliata (common name: hop tree), a plant traditionally used for medicinal purposes . Structurally, it is characterized as a cationic nitrogen-containing compound with a tetracyclic framework (designated as Structure 57 in ) . Its isolation in 1975 marked it as a novel bioactive alkaloid distinct from previously identified compounds like choline and O-4-methyl ptelefolinium . This compound is notably responsible for the antimicrobial activity observed in P. trifoliata extracts, acting against a range of bacterial and fungal pathogens .
Properties
CAS No. |
34286-93-6 |
|---|---|
Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol;chloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12;/h5-7,12,19H,8H2,1-4H3;1H/t12-;/m1./s1 |
InChI Key |
RWLGYZVEPYKXEY-UTONKHPSSA-N |
SMILES |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-] |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-] |
Canonical SMILES |
CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-] |
Synonyms |
pteleatinium pteleatinium chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pteleatinium belongs to a broader class of quaternary alkaloids and related heterocyclic compounds with diverse biological activities. Below is a systematic comparison with structurally or functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Related Alkaloids
Key Findings
Structural Diversity: this compound’s quaternary ammonium group distinguishes it from non-ionic alkaloids like Skimmianine and Dubinidine, which rely on aromatic or fused heterocyclic systems for activity . O-Methyl-balfourodinium shares the quaternary cationic feature but incorporates a methyl ether substituent, likely altering its target specificity .
Activity Spectrum :
- This compound exhibits broader antimicrobial efficacy compared to Skimmianine, which requires iron complexation for antibacterial action .
- Foliosidine and Dubinidine target mammalian systems (e.g., cardiac and nervous systems), whereas this compound and O-methyl-balfourodinium act primarily on microbial pathogens .
Source-Specific Roles :
- In P. trifoliata, this compound is the dominant antimicrobial agent, while Neohydroxylunine and O-4-methyl ptelefolinium play secondary roles .
- Skimmianine’s presence in multiple genera (Fagara, Zanthoxylum) suggests evolutionary conservation of its sedative properties .
Synthetic Accessibility :
- While Corey’s synthesis of vinblastine () demonstrates methodologies applicable to complex alkaloids, this compound’s synthesis remains undocumented, highlighting a research gap.
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